2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1260669-81-5
VCID: VC2865809
InChI: InChI=1S/C7H7Cl2N3/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h10H,1-3H2
SMILES: C1CC2=C(C(=NC(=N2)Cl)Cl)NC1
Molecular Formula: C7H7Cl2N3
Molecular Weight: 204.05 g/mol

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine

CAS No.: 1260669-81-5

Cat. No.: VC2865809

Molecular Formula: C7H7Cl2N3

Molecular Weight: 204.05 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine - 1260669-81-5

Specification

CAS No. 1260669-81-5
Molecular Formula C7H7Cl2N3
Molecular Weight 204.05 g/mol
IUPAC Name 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine
Standard InChI InChI=1S/C7H7Cl2N3/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h10H,1-3H2
Standard InChI Key SPXITQCDMMYFOG-UHFFFAOYSA-N
SMILES C1CC2=C(C(=NC(=N2)Cl)Cl)NC1
Canonical SMILES C1CC2=C(C(=NC(=N2)Cl)Cl)NC1

Introduction

Chemical Structure and Properties

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine belongs to the class of pyrimidines, specifically categorized as a heterocyclic aromatic compound. The structure features chlorine substituents at the 2 and 4 positions of the pyrimidine ring, which significantly influences its reactivity and biological activity potential. The compound's structure represents a fusion between pyridine and pyrimidine rings in a specific orientation denoted by the [3,2-D] nomenclature, indicating the manner of ring fusion.

Structural Characteristics

The molecule consists of a bicyclic framework where a partially saturated pyridine ring is fused with a pyrimidine ring. This unique arrangement creates a versatile scaffold that serves as an important building block in medicinal chemistry and agrochemical development. The tetrahydro prefix indicates that four hydrogen atoms have been added to the pyridine portion of the molecule, making this ring partially saturated rather than fully aromatic.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine are summarized in the following table:

PropertyValueSource
IUPAC Name2,4-dichloro-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine
Molecular FormulaC₇H₇Cl₂N₃
Molecular Weight204.06 g/mol
Canonical SMILESC1CC2=C(C(=NC(=N2)Cl)Cl)NC1
InChIInChI=1S/C7H7Cl2N3/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h10H,1-3H2
InChI KeySPXITQCDMMYFOG-UHFFFAOYSA-N
DescriptionUseful synthetic intermediate

The compound's chemical behavior is influenced by the presence of chlorine atoms at positions 2 and 4, which can undergo nucleophilic substitution reactions typical of halogenated heterocycles. Additionally, the nitrogen atoms in the structure contribute to the compound's ability to form hydrogen bonds and participate in various biochemical interactions.

Synthesis Methodologies

The synthesis of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine typically involves multi-step organic reactions that include cyclization processes. While specific synthetic routes may vary depending on laboratory conditions and desired applications, common approaches have been documented in the literature.

General Synthetic Approach

One common synthetic pathway includes the reaction of appropriate pyridine derivatives with chloroacetyl chloride followed by cyclization under basic conditions. The reaction mechanism generally involves a nucleophilic attack by the nitrogen atom in the pyridine ring on the carbonyl carbon of chloroacetyl chloride, followed by subsequent cyclization steps that lead to the formation of the desired tetrahydropyrido-pyrimidine structure.

Reaction Conditions

The specific reaction conditions, including solvent selection, temperature control, and catalyst usage, are critical factors that influence the yield and purity of the final product. Optimization of these parameters is essential for efficient synthesis, particularly when the compound is being produced for pharmaceutical applications or as a precursor for more complex molecules.

Chemical Reactivity

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine demonstrates chemical reactivity characteristic of halogenated heterocycles, with the potential for various transformations that can lead to structurally diverse derivatives.

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 of the pyrimidine ring are susceptible to nucleophilic substitution reactions. These reactions can be leveraged to introduce various functional groups, creating derivatives with potentially enhanced biological activities or modified physicochemical properties. Common nucleophiles that might participate in such reactions include amines, thiols, alcohols, and various organometallic compounds.

Ring Modifications

Beyond substitution at the chlorine positions, the partially saturated pyridine portion of the molecule can undergo various transformations, including oxidation, reduction, or functionalization at the carbon-hydrogen bonds. These modifications expand the compound's utility as a scaffold for creating diverse chemical libraries with potential biological activities.

Structure-Activity Relationships

Understanding the relationship between structural modifications of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine and resulting biological activities is crucial for rational drug design and optimization of lead compounds.

Key Structural Features

The bicyclic scaffold of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine provides multiple points for structural modification, each potentially influencing biological activity differently:

  • The chlorine substituents at positions 2 and 4 serve as reactive sites for introducing diverse functional groups

  • The partially saturated pyridine ring offers opportunities for stereochemical diversity

  • The nitrogen atoms in both rings can participate in hydrogen bonding with biological targets

Analytical Methods and Characterization

Proper characterization of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine is essential for confirming its identity, assessing purity, and monitoring reactions involving this compound.

Spectroscopic Identification

Multiple spectroscopic techniques can be employed for the characterization of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the hydrogen and carbon environments in the molecule

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns

  • Infrared (IR) spectroscopy: Identifies functional groups and structural features

  • UV-Visible spectroscopy: Characterizes electronic transitions related to conjugated systems

Chromatographic Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are valuable for assessing the purity of synthesized 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine and monitoring reactions involving this compound.

Comparison with Related Pyrido-pyrimidine Isomers

Different pyrido-pyrimidine isomers exhibit distinct biological activities based on their structural arrangements. Understanding these differences provides context for evaluating the potential applications of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine.

Structural Variations Among Isomers

The position and manner of ring fusion in pyrido-pyrimidine compounds significantly influence their chemical properties and biological activities. The following table compares key characteristics of different pyrido-pyrimidine isomers:

IsomerRing Fusion PatternKey Biological ActivitiesSource
Pyrido[2,3-d]pyrimidines2,3-dAnticancer, antimicrobial, anti-inflammatory, DHFR inhibition
Pyrido[3,4-d]pyrimidines3,4-dAnticancer, tyrosine kinase inhibition, α1-adrenoceptor antagonism
Pyrido[4,3-d]pyrimidines4,3-dAChE/BChE enzyme inhibition, anticancer, antitubercular
Pyrido[3,2-d]pyrimidines3,2-dResearch tool, potential pharmaceutical applications

Structure-Based Activity Differentiation

The positioning of nitrogen atoms and the nature of ring fusion directly impact how these molecules interact with biological targets. For 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,2-D]pyrimidine, the specific [3,2-d] arrangement likely confers unique binding characteristics that differentiate it from other isomers, potentially leading to distinct biological activities and applications.

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